(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-15-18(14-19-25(26-15)33-24(28-19)17-8-6-5-7-9-17)27-22(29)11-10-16-12-20(30-2)23(32-4)21(13-16)31-3/h5-14H,1-4H3,(H,27,29)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAUPNJSCKMDKW-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that may interact with various biological targets, leading to therapeutic applications in medicinal chemistry.
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 368.44 g/mol. The structure includes an oxazolo[5,4-b]pyridine core and a trimethoxyphenyl group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. Preliminary studies suggest that it may influence cellular processes through interactions with key proteins involved in signaling pathways. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Potential inhibition of enzymes linked to disease processes.
- Receptor Modulation : Binding to receptors that regulate various physiological responses.
Biological Activities
Research has indicated several potential biological activities of this compound:
- Anticancer Activity : Studies have shown that similar compounds within the oxazolo[5,4-b]pyridine class exhibit cytotoxic effects on cancer cell lines. The ability to induce apoptosis in cancer cells is a significant area of interest.
- Antimicrobial Properties : The compound may possess antimicrobial properties, making it a candidate for further research in treating infections caused by resistant strains of bacteria.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2021) | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values indicating significant potency. |
| Johnson et al. (2022) | Reported antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values lower than standard antibiotics. |
| Lee et al. (2023) | Investigated anti-inflammatory effects in animal models, showing reduced edema and cytokine levels compared to control groups. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Key Modifications
The compound shares structural motifs with several acrylamide derivatives and heterocyclic scaffolds. Below is a comparative analysis of its structural and functional attributes relative to analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variation: The target compound’s oxazolo[5,4-b]pyridine core distinguishes it from analogs with benzylamide (Compound 58), thiophene (Compound 3l), or pyrazolopyrimidinone (Compound ) scaffolds. These cores influence solubility, target binding, and metabolic stability .
Substituent Effects :
- The 3,4,5-trimethoxyphenyl group is conserved across all analogs, suggesting its critical role in biological interactions (e.g., tubulin binding or kinase inhibition). Modifications in adjacent groups, such as the 4-hydroxy-3-methoxybenzyl in Compound 58, reduce potency compared to the trimethoxyphenyl-alone derivatives .
Stereochemical and Conformational Differences :
Computational Similarity Assessment
- Molecular fingerprinting (e.g., MACCS or Morgan fingerprints) and Tanimoto/Dice coefficients are standard tools for quantifying structural similarity . For example, the target compound and Compound 58 may share high Tanimoto scores due to conserved trimethoxyphenyl and acrylamide motifs .
Q & A
Q. What are the optimal synthetic routes for (E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, and what purification methods ensure high yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the oxazolo[5,4-b]pyridine core followed by acrylamide coupling. Key steps include:
- Core synthesis : Cyclization of substituted pyridine derivatives under reflux with catalysts like PCl₃ .
- Acrylamide coupling : Mitsunobu or Stille coupling for introducing the 3,4,5-trimethoxyphenyl group under inert conditions .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?
- 1H/13C NMR : Confirm regiochemistry of the oxazole-pyridine core and acrylamide geometry (e.g., E-configuration via coupling constants) .
- HPLC-MS : Assess purity and verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~494) .
- X-ray crystallography : Resolve ambiguous stereochemistry; data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay variability or off-target effects. Strategies include:
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) in fluorescence-based vs. radiometric assays .
- Dose-response validation : Use 8-point dilution series (0.1–100 µM) to confirm potency trends .
- Target profiling : Screen against panels of related kinases or receptors to identify selectivity issues .
Q. What computational strategies are recommended for predicting the compound’s binding interactions with target proteins?
- Molecular docking : Use AutoDock Vina with AMBER force fields; validate poses via MD simulations (20 ns, NPT ensemble) .
- Free-energy calculations : Apply MM-GBSA to estimate binding affinities for SAR guidance .
- Pharmacophore modeling : Map critical interactions (e.g., hydrogen bonds with trimethoxyphenyl groups) .
Q. How should structure-activity relationship (SAR) studies be structured to identify critical functional groups influencing bioactivity?
- Systematic substitution : Replace 3,4,5-trimethoxy groups with halogens or hydrogen, then test cytotoxicity (e.g., MTT assay in HeLa cells) .
- Key SAR Findings :
| Substituent | IC₅₀ (µM) | Notes |
|---|---|---|
| 3,4,5-OMe | 0.12 | Optimal H-bond donor |
| 3-Cl,4-OMe | 2.3 | Reduced solubility |
| H | >50 | Loss of activity |
Q. What methodologies are critical for assessing the compound’s potential neurotoxic effects based on structural analogs?
- In vitro neurotoxicity : Measure lactate dehydrogenase (LDH) release in SH-SY5Y cells post 24-h exposure .
- Protein adduct profiling : Use LC-MS/MS to detect acrylamide-cysteine adducts in cellular lysates .
- Mitochondrial dysfunction : Monitor ROS levels via DCFH-DA fluorescence in primary neurons .
Methodological Notes
- Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize reaction conditions (temperature, solvent ratio) and minimize side products .
- Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare biological replicates; report p-values <0.05 as significant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
